molecular formula C13H12ClN3O3S B14633735 Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55841-81-1

Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14633735
CAS No.: 55841-81-1
M. Wt: 325.77 g/mol
InChI Key: WXGXILCAHYDWQE-UHFFFAOYSA-N
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Description

Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyridine ring and a chlorophenyl group. Its diverse chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

55841-81-1

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

IUPAC Name

N-[2-(2-chloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-7-4-8-15-13(12)16-11-6-3-2-5-10(11)14/h2-8H,1H3,(H,15,16)(H,17,18)

InChI Key

WXGXILCAHYDWQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=CC=C2Cl

Origin of Product

United States

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